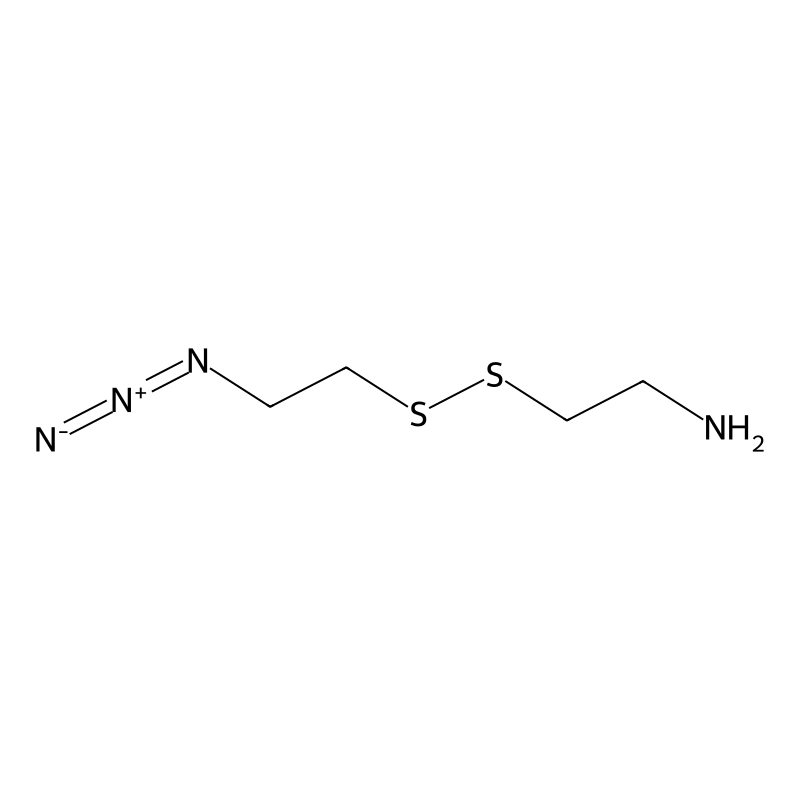

Azidoethyl-SS-ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Intramolecular Amination via Acid-Catalyzed Rearrangement of Azides

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of reaction mechanisms and synthetic methods.

Summary of the Application: Azidoethyl-SS-ethylamine can be used in the intramolecular amination via acid-catalyzed rearrangement of azides. This method serves as a potent synthetic route to a sought-after amine functionality, including the preparation of difficult-to-access and valuable heterocyclic amines .

Methods of Application or Experimental Procedures: The reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time. Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states .

Results or Outcomes: The reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state. Intramolecular amination via azide rearrangement was predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .

Synthesis of Antibody-Drug Conjugates (ADCs)

Specific Scientific Field: This application is in the field of Biochemistry and Pharmaceutical Sciences, specifically in the development of targeted therapies.

Summary of the Application: Azidoethyl-SS-ethylamine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Methods of Application or Experimental Procedures: Azidoethyl-SS-ethylamine contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Results or Outcomes: The use of Azidoethyl-SS-ethylamine as a linker in the synthesis of ADCs allows for the targeted delivery of cytotoxic drugs to cancer cells, thereby reducing the impact on healthy cells .

Click Chemistry

Specific Scientific Field: This application is in the field of Chemistry, specifically in Click Chemistry.

Summary of the Application: Azidoethyl-SS-ethylamine is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Methods of Application or Experimental Procedures: The reaction involves the use of a copper catalyst to facilitate the cycloaddition of an azide and an alkyne to form a triazole .

Results or Outcomes: The result of this reaction is the formation of a stable triazole ring, which can be used in a variety of applications, including the synthesis of complex molecules .

Bioconjugation

Specific Scientific Field: This application is in the field of Biochemistry and Molecular Biology, specifically in Bioconjugation.

Summary of the Application: Azidoethyl-SS-ethylamine is often used as a crosslinking agent in chemical biology and bioconjugation applications due to its ability to selectively label and modify proteins and other biological molecules .

Methods of Application or Experimental Procedures: The azide group in Azidoethyl-SS-ethylamine can react with alkynes or DBCO groups present in biological molecules, allowing for the selective labeling or modification of these molecules .

Results or Outcomes: The use of Azidoethyl-SS-ethylamine in bioconjugation allows for the selective labeling and modification of proteins and other biological molecules, which can be useful in a variety of research and therapeutic applications .

Azidoethyl-SS-ethylamine is a chemical compound characterized by the presence of both an azide functional group (-N₃) and a thiol group (-SH). Its chemical formula is C₄H₁₀N₄S₂, and it has a CAS number of 1807512-40-8. This compound is particularly notable for its application in click chemistry, where it serves as a versatile linker in the synthesis of antibody-drug conjugates (ADCs) due to its ability to undergo specific

- No specific information on the safety hazards of Azidoethyl-SS-ethylamine is available from scientific sources consulted for this summary.

- As with any research chemical, it is important to handle it with appropriate care following general laboratory safety guidelines.

Azidoethyl-SS-ethylamine is primarily known for its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, allowing for the efficient and selective formation of 1,2,3-triazoles from azides and alkynes. The reaction typically requires a copper catalyst, which accelerates the reaction rate and increases yield . Additionally, it can undergo reduction reactions to yield amines or thiols, depending on the conditions applied .

The synthesis of azidoethyl-SS-ethylamine typically involves several steps:

- Preparation of Azide: The initial step often involves converting a suitable precursor into an azide using sodium azide.

- Formation of Thiol Group: The thiol group can be introduced through various methods, such as thiolation reactions with appropriate reagents.

- Combination Reaction: Finally, the azide and thiol functionalities are combined under controlled conditions to yield azidoethyl-SS-ethylamine.

The specific conditions and reagents used can vary based on the desired scale and purity of the final product .

Azidoethyl-SS-ethylamine finds applications primarily in:

- Antibody-drug conjugates (ADCs): It acts as a cleavable linker that facilitates the targeted delivery of drugs to specific cells.

- Bioconjugation: Its ability to participate in bioorthogonal reactions allows researchers to label biomolecules for imaging or tracking purposes.

- Click chemistry: It serves as a reagent in various click chemistry protocols to create complex molecular architectures efficiently .

Interaction studies involving azidoethyl-SS-ethylamine focus on its reactivity with alkyne-containing compounds through click chemistry. These studies demonstrate its utility in forming stable linkages that can be used for further functionalization or analysis. The efficiency of these interactions is often evaluated based on reaction kinetics and yield under various conditions .

Several compounds share structural or functional similarities with azidoethyl-SS-ethylamine. Here are some notable examples:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azidomethylbenzylamine | Azide, Amine | Used in drug delivery systems; similar reactivity |

| Thioether derivatives | Thiol, Ether | Often used in bioconjugation but lacks azide functionality |

| Azidoacetic acid | Azide, Carboxylic acid | Commonly used in peptide labeling; more reactive |

| Azidoethylamine | Azide, Amine | Lacks thiol functionality; simpler structure |

Azidoethyl-SS-ethylamine's unique combination of both azide and thiol groups distinguishes it from these similar compounds, providing enhanced versatility in

Molecular Formula and Weight

Azidoethyl-SS-ethylamine possesses the molecular formula C₄H₁₀N₄S₂ with a molecular weight of 178.28 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 1807512-40-8 [1] [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-azidoethyldisulfanyl)ethanamine [2] [3]. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation as C(CSSCCN=[N+]=[N-])N [2] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀N₄S₂ |

| Molecular Weight (g/mol) | 178.28 |

| CAS Number | 1807512-40-8 |

| IUPAC Name | 2-(2-azidoethyldisulfanyl)ethanamine |

| SMILES Notation | C(CSSCCN=[N+]=[N-])N |

Structural Features

Azide Group Properties

The azide functional group in azidoethyl-SS-ethylamine represents a linear arrangement of three nitrogen atoms with the formula N₃⁻ [9] [10]. This polyatomic anion exhibits a characteristic structure of -N=N⁺=N⁻, which is isoelectronic with carbon dioxide and nitrous oxide [9] [14]. The azide group demonstrates significant dipolar character, as first recognized by Linus Pauling in 1933 [23]. The group functions as a pseudohalogen compound and exhibits nucleophilic behavior in various chemical reactions [14] [23].

The azide moiety serves as a valuable bioorthogonal reporter and participates in click chemistry reactions [10] [23]. It undergoes copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups, forming stable 1,4-disubstituted 1,2,3-triazole linkages [5] [23] [26]. Additionally, the azide group can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups [5] [10].

The energy-rich nature of azide compounds requires careful handling considerations [10] [11]. Azide compounds demonstrate varying degrees of shock sensitivity, with the sensitivity correlating to the ionic or covalent character of the azide-element bond [11] [30]. The thermal stability of azide-containing compounds varies significantly based on structural factors and environmental conditions [30] [33].

Disulfide Bond Characteristics

The disulfide bond in azidoethyl-SS-ethylamine represents a sulfur-sulfur covalent linkage that serves as a cleavable connector in the molecular structure [1] [5] [15]. Disulfide bonds demonstrate remarkable importance in biological systems, where they modulate protein stability and constrain conformational dynamics [15] [31]. The disulfide linkage exhibits stability under physiological conditions but demonstrates sensitivity to nucleophilic attack from thiols [34].

The mechanical properties of disulfide bonds vary significantly depending on the molecular context and surrounding environment [15] [31]. Research demonstrates that disulfide bonds can increase mechanical stability in some protein systems while decreasing it in others, indicating their context-dependent behavior rather than simple mechanical locking function [15]. The bond exhibits cleavage under reducing conditions and can be selectively targeted for controlled release applications [24] [27].

Disulfide bonds demonstrate characteristic vibrational frequencies in the 500-540 cm⁻¹ range when analyzed by infrared spectroscopy [37] [40]. The exact frequency depends on the conformational state of the bond, with different conformations yielding distinct spectroscopic signatures [37]. The bond length and strength correlate with the local chemical environment and the degree of strain within the molecular framework [12] [15].

Terminal Amine Functionality

The terminal amine group in azidoethyl-SS-ethylamine exists as a primary amine, characterized by the presence of two hydrogen atoms bonded to the nitrogen atom [25] [28]. Primary amines exhibit tetrahedral geometry around the nitrogen center with bond angles near 109 degrees [28]. The carbon-nitrogen bond distances in aliphatic amines are characteristically shorter than carbon-carbon distances due to the electronegativity difference [28].

Primary amines demonstrate basic properties due to the lone electron pair on the nitrogen atom, which can bind protons to form ammonium ions [28]. The basicity of aliphatic amines generally exceeds that of aromatic amines due to electron-releasing effects of alkyl groups [28]. The nitrogen atom's lone pair participates in hydrogen bonding interactions, significantly influencing the compound's physical properties and solubility characteristics [28].

The amine functionality serves as a reactive site for various chemical modifications and coupling reactions [16] [25]. Primary amines readily undergo reactions with aldehydes, carboxylic acids, and their derivatives to form stable covalent bonds [16] [25]. This reactivity makes the terminal amine group valuable for bioconjugation applications and chemical linking strategies [16] [25].

Physical and Chemical Properties

Solubility Profile

Azidoethyl-SS-ethylamine demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 250 milligrams per milliliter (1402.29 millimolar), though this requires ultrasonic treatment for complete dissolution [5]. The compound's solubility characteristics reflect its polar nature and the presence of multiple heteroatoms capable of forming hydrogen bonds [17] [18].

The compound exhibits compatibility with polar organic solvents including methanol and other alcohols [18]. This solubility pattern aligns with the general principle that polar compounds dissolve preferentially in polar solvents due to favorable intermolecular interactions [17] [18]. The presence of the amine group contributes to hydrogen bonding capabilities, enhancing solubility in protic solvents [28].

Conversely, azidoethyl-SS-ethylamine demonstrates poor solubility in saturated aliphatic hydrocarbons, consistent with the incompatibility between polar and non-polar substances [17]. This selectivity proves advantageous for purification procedures and formulation strategies where solvent-based separations are employed [17] [18].

| Solvent | Solubility | Notes |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | 250 mg/mL (1402.29 mM) | Requires ultrasonic treatment |

| Water | Limited solubility | Polar interactions |

| Methanol | Soluble | Polar solvent compatibility |

| Ethanol | Soluble | Polar solvent compatibility |

| Saturated alkanes | Insoluble | Incompatible with non-polar solvents |

Stability Parameters

The storage requirements for azidoethyl-SS-ethylamine reflect the compound's sensitivity to environmental conditions [5] [29] [32]. In pure form, the compound maintains stability for three years when stored at -20°C [5] [29]. When dissolved in solvents, the stability decreases significantly, requiring storage at -80°C for six-month stability or -20°C for one-month stability [5] [32].

The compound's thermal stability characteristics align with general trends observed in azide-containing molecules [19] [30]. Azide compounds typically demonstrate temperature-dependent decomposition kinetics, with higher temperatures accelerating decomposition processes [19] [30] [33]. The presence of multiple functional groups in azidoethyl-SS-ethylamine creates additional considerations for thermal management [30].

The disulfide bond component contributes to the compound's stability profile under normal storage conditions but becomes susceptible to cleavage under reducing environments [24] [27] [34]. This selective cleavability represents a designed feature for controlled release applications rather than a stability limitation [34]. The amine functionality remains stable under standard storage conditions but may participate in oxidation reactions if exposed to strong oxidizing agents [21] [28].

| Parameter | Value |

|---|---|

| Storage Temperature (Pure form) | -20°C |

| Storage Temperature (In solvent) | -80°C to -20°C |

| Shelf Life (Pure form) | 3 years |

| Shelf Life (In solvent at -80°C) | 6 months |

| Shelf Life (In solvent at -20°C) | 1 month |

| Shipping Conditions | Ambient temperature |

Spectroscopic Properties

Infrared spectroscopy reveals characteristic absorption bands that enable identification and structural confirmation of azidoethyl-SS-ethylamine [41] [42] [43]. The azide group exhibits a strong asymmetric stretching vibration in the 2100-2200 cm⁻¹ region, with the exact frequency sensitive to the local chemical environment [41] [42] [43]. This absorption represents one of the most diagnostic features for azide-containing compounds [42] [43].

The primary amine functionality demonstrates characteristic nitrogen-hydrogen stretching vibrations appearing as two weak bands in the 3300-3400 cm⁻¹ region [44] [47]. These bands distinguish primary amines from secondary amines, which show only one band in this region, and tertiary amines, which show no bands in this frequency range [44] [47]. The carbon-hydrogen stretching vibrations appear in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic methylene groups present in the molecule [20] [39].

The disulfide bond contributes a weak stretching vibration in the 500-540 cm⁻¹ region, though this band may be difficult to observe due to its low intensity [37] [40]. The exact frequency within this range depends on the conformational state of the disulfide bond and the local molecular environment [37] [40].

Nuclear magnetic resonance spectroscopy provides additional structural information about azidoethyl-SS-ethylamine [45] [48]. In proton nuclear magnetic resonance, the amine protons appear as broad signals in the δ 0.5-4.0 parts per million range due to rapid proton exchange processes [45] [48]. The protons on carbon atoms adjacent to the nitrogen (α-protons) appear at δ 2.2-2.9 parts per million, deshielded by the electronegative nitrogen atom [48]. In carbon-13 nuclear magnetic resonance, the carbon atoms adjacent to nitrogen show chemical shifts in the δ 30-60 parts per million range due to the deshielding effect of the electronegative nitrogen [48].

| Spectroscopic Method | Frequency/Chemical Shift | Characteristics |

|---|---|---|

| Infrared (IR) - Azide N₃ asymmetric stretch | 2100-2200 cm⁻¹ | Strong absorption, sensitive to environment |

| Infrared (IR) - Primary amine N-H stretch | 3300-3400 cm⁻¹ | Two weak bands for primary amine |

| Infrared (IR) - Disulfide S-S stretch | 500-540 cm⁻¹ | Weak band, conformation dependent |

| Infrared (IR) - C-H stretch | 2850-3000 cm⁻¹ | Multiple bands for CH₂ and CH₃ groups |

| Nuclear Magnetic Resonance (¹H NMR) - Amine protons | δ 0.5-4.0 ppm (broad) | Broad signal due to rapid exchange |

| Nuclear Magnetic Resonance (¹H NMR) - α-Protons | δ 2.2-2.9 ppm | Deshielded by nitrogen |

| Nuclear Magnetic Resonance (¹³C NMR) - α-Carbons | δ 30-60 ppm | Deshielded by electronegative nitrogen |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.